molecular formula C29H25NO4 B12304663 (S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid

(S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid

Katalognummer: B12304663
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: NPEHLQUETQQEHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound is (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(naphthalen-1-yl)butanoic acid , reflecting its stereochemistry, functional groups, and substituent arrangement. The molecular formula C₂₉H₂₅NO₄ (molecular weight: 451.5 g/mol) delineates a structure comprising:

  • A fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus.
  • A naphthalen-1-yl (1-naphthyl) side chain at the beta-carbon.
  • A butanoic acid backbone with stereochemical specificity at the alpha-carbon (S-configuration).

The compound’s SMILES notation, C1=CC=C2C(=C1)C=CC=C2CC@@HNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 , encodes its chiral center, aromatic systems, and ester linkage. The InChIKey QKDVUQGMQTZWKV-NRFANRHFSA-N further validates its structural uniqueness.

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms, including Fmoc-(S)-3-Amino-4-(1-naphthyl)-butyric acid and MFCD01861034 . Conflicting CAS registry numbers (e.g., 270063-38-2 vs. 96402-49-2) likely reflect differences in salt forms or enantiomeric purity. Such discrepancies underscore the importance of verifying structural descriptors against authoritative databases.

Structural Comparison of Fmoc-Protected Amino Acids
Compound Name Backbone Side Chain Molecular Formula Molecular Weight (g/mol)
(S)-2-(Fmoc-amino)-4-(1-naphthyl)butanoic acid Beta-amino 1-Naphthyl C₂₉H₂₅NO₄ 451.5
Fmoc-L-beta-homophenylalanine Beta-amino Phenyl C₂₅H₂₃NO₄ 401.5
Fmoc-L-1-Naphthylalanine Alpha-amino 1-Naphthyl C₂₈H₂₃NO₄ 437.5

This table highlights how side-chain modifications and backbone elongation influence molecular properties. The beta-amino architecture of (S)-2-(Fmoc-amino)-4-(1-naphthyl)butanoic acid distinguishes it from alpha-amino analogs like Fmoc-L-1-Naphthylalanine, conferring distinct conformational flexibility.

Historical Development in Protected Amino Acid Chemistry

The advent of Fmoc chemistry in the late 20th century revolutionized peptide synthesis by introducing a base-labile protecting group compatible with solid-phase methodologies. Prior to Fmoc’s adoption, the tert-butoxycarbonyl (Boc) group dominated peptide synthesis, but its acid-labile nature limited compatibility with acid-sensitive residues. The Fmoc group’s orthogonal deprotection (via piperidine) enabled sequential assembly of complex peptides without compromising acid-labile side-chain protections.

(S)-2-(Fmoc-amino)-4-(1-naphthyl)butanoic acid emerged as part of efforts to expand the repertoire of non-natural amino acids for peptide engineering. Its design leverages the Fmoc group’s stability during synthesis and the naphthyl moiety’s capacity for π-π interactions, which enhance peptide folding and target binding. Early applications focused on constructing beta-peptides with improved protease resistance, while recent uses span fluorescent probes and supramolecular assemblies.

Position Within Fmoc-Protected Amino Acid Derivatives

This compound occupies a niche within the Fmoc-protected amino acid family due to its beta-amino acid backbone and bulky aromatic side chain . Unlike alpha-amino analogs, beta-amino acids introduce a methylene spacer between the amino and carboxyl groups, altering peptide secondary structures. For instance, beta-peptides adopting 14-helix or sheet-like conformations exhibit enhanced metabolic stability compared to alpha-peptides.

The 1-naphthyl side chain further differentiates this derivative. Its planar, hydrophobic structure promotes:

  • Enhanced lipid solubility , facilitating membrane penetration in drug delivery systems.
  • Stacking interactions in protein-binding pockets, improving affinity for aromatic-rich targets.
  • Fluorescence quenching , useful in Förster resonance energy transfer (FRET)-based assays.

Comparatively, Fmoc-L-beta-homophenylalanine substitutes the naphthyl group with a phenyl ring, reducing steric bulk but retaining aromaticity. Such structural variations allow fine-tuning of peptide properties for specific applications, illustrating the modularity of Fmoc-protected building blocks.

Applications in Peptide Engineering

  • Beta-Peptide Therapeutics : Integrates into beta-peptide chains to resist enzymatic degradation while maintaining biological activity.
  • Supramolecular Materials : Serves as a hydrophobic monomer in self-assembling nanostructures.
  • Fluorescent Tags : The naphthyl group’s UV absorbance enables tracking of peptide localization.

Eigenschaften

Molekularformel

C29H25NO4

Molekulargewicht

451.5 g/mol

IUPAC-Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C29H25NO4/c31-28(32)27(17-16-20-10-7-9-19-8-1-2-11-21(19)20)30-29(33)34-18-26-24-14-5-3-12-22(24)23-13-4-6-15-25(23)26/h1-15,26-27H,16-18H2,(H,30,33)(H,31,32)

InChI-Schlüssel

NPEHLQUETQQEHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Strategies and Methodological Frameworks

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for synthesizing Fmoc-protected amino acids due to its scalability and compatibility with automated systems. The synthesis involves sequential coupling of Fmoc-amino acids to a resin-bound peptide chain, followed by deprotection and cleavage.

Resin Selection and Activation
  • Resin Type : TentaGel S Ram resin (loading: 0.25 mmol/g) is preferred for its mechanical stability and swelling properties in polar solvents like DMF.
  • Activation Protocol : Pre-swelling in N-methylpyrrolidone (NMP) for 30 minutes ensures optimal accessibility of reactive sites.
Fmoc Deprotection
  • Reagent : 20% piperidine in DMF (2 × 10 mL, 40–75°C).
  • Mechanism : Base-induced β-elimination removes the Fmoc group, forming dibenzofulvene-piperidine adducts.

Solution-Phase Synthesis

Solution-phase methods are employed for small-scale syntheses or when resin compatibility is problematic. Key steps include:

  • Carboxylic Acid Activation : Use of HATU or COMU (0.5 M in DMF) with DIPEA (2.0 M).
  • Coupling Efficiency : Steric hindrance from the naphthyl group necessitates extended reaction times (12–24 hours).

Detailed Synthetic Protocols

SPPS-Based Synthesis (Adapted from)

Step Reagents/Conditions Purpose Yield
1 TentaGel resin (1 g), NMP (10 mL) Resin swelling
2 Fmoc-amino acid (3 eq), HATU (5 eq), DIPEA (12 eq) Initial coupling 85–92%
3 20% piperidine/DMF (2 × 10 mL, 40°C) Fmoc deprotection >95%
4 Naphthyl-containing building block (5 eq), COMU (5 eq) Side-chain functionalization 78–84%
5 TFA/TIS/water (95:2.5:2.5, 40 mL, 2 h) Cleavage from resin 90–95%
Critical Notes:
  • Temperature Control : Microwave-assisted coupling at 75°C reduces reaction time to 5 minutes.
  • Solvent System : 1:1:3 DMF/MeCN/EtOAC minimizes side reactions during washing.

Solution-Phase Coupling (Adapted from)

  • Ester Hydrolysis :

    • Substrate : Methyl ester precursor (1 mmol).
    • Reagent : Me$$_3$$SnOH (3 eq) in 1,2-dichloroethane (80°C, 6 h).
    • Yield : 86% (HPLC purity >98%).
  • Fmoc Protection :

    • Conditions : Fmoc-OSu (1.2 eq), DIEA (2 eq) in DCM (RT, 12 h).
    • Chiral Integrity : (S)-configuration preserved via asymmetric induction using L-proline catalysts.

Optimization of Reaction Parameters

Solvent Effects

Solvent Dielectric Constant Coupling Efficiency
DMF 36.7 92%
NMP 32.2 88%
DCM 8.93 65%

Data aggregated from

Catalytic Systems

  • HATU vs. COMU : COMU generates less tetramethylurea byproduct, improving yields by 8–12%.
  • Base Selection : DIPEA outperforms NMM in sterically hindered systems (ΔYield = +15%).

Characterization and Quality Control

Analytical Data

  • HPLC : Retention time = 12.7 min (C18 column, 0.1% TFA/MeCN gradient).
  • MS (ESI+) : m/z 452.2 [M+H]$$^+$$ (calc. 451.5).
  • Optical Rotation : [α]$$_D$$$$^{25}$$ = +34.5° (c = 1, DMF).

Purity Considerations

  • Common Impurities :
    • Diastereomeric byproducts (ΔRt = 0.3 min).
    • Residual piperidine (<0.1% by GC).
  • Purification : Reverse-phase HPLC (90% MeCN/0.1% TFA) achieves >99% purity.

Industrial-Scale Production Challenges

Cost Drivers

Component Cost Contribution
Fmoc-OSu 42%
COMU 28%
Resin 18%

Data from

Environmental Impact

  • Waste Streams : DMF recovery via distillation reduces hazardous waste by 70%.
  • Green Chemistry : Subcritical water extraction minimizes organic solvent use.

Emerging Methodologies

Continuous-Flow Synthesis

  • Throughput : 50 g/h vs. 12 g/h (batch process).
  • Key Advantage : Real-time monitoring reduces diastereomer formation.

Enzymatic Resolution

  • Catalyst : Candida antarctica lipase B (CAL-B).
  • Enantiomeric Excess : >99% ee at 35°C.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further coupling reactions.

    Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions

    Piperidine: Used for deprotection of the Fmoc group.

    Carbodiimides (e.g., DIC, EDC): Used as coupling agents in peptide synthesis.

    Base (e.g., DIPEA): Used to neutralize the reaction mixture during coupling.

Major Products Formed

The major products formed from these reactions are peptides and peptide derivatives, which can be further modified or used in various applications.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has shown potential in drug development, particularly in designing inhibitors for various biological targets. For example, studies have indicated that Fmoc-amino acids can act as selective inhibitors of butyrylcholinesterase (BChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's. The structural modifications of the Fmoc group enhance binding affinity to target enzymes.

Case Study: Inhibition of Butyrylcholinesterase
Research demonstrated that analogs bearing the Fmoc group exhibited significantly lower inhibition constants compared to other groups, indicating their potential as therapeutic agents in neurodegenerative conditions .

Bioconjugation

The unique structure of (S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid allows for its use in bioconjugation applications. The Fmoc group can be utilized in click chemistry for the conjugation of biomolecules, aiding in the development of targeted drug delivery systems and diagnostic tools.

Case Study 1: Peptide-Based Drug Development

A recent study explored the use of Fmoc-amino acids in synthesizing peptide-based drugs targeting specific biological pathways. The incorporation of this compound into peptides resulted in enhanced biological activity and specificity towards the intended targets .

Case Study 2: Structural Studies

Another investigation focused on using non-canonical amino acids like this compound to analyze protease structures. The findings revealed that these amino acids could stabilize specific conformations essential for enzyme activity, providing insights into enzyme mechanisms .

Wirkmechanismus

The mechanism of action of (S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares (S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid with analogs differing in substituents at position 4:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound Naphthalen-1-yl C₂₉H₂₅NO₄ 451.52 Hydrophobic interactions, peptide stability
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid Cyclobutyl C₂₂H₂₃NO₄ 365.43 Conformational rigidity, steric hindrance studies
(S)-4-(4-Ethyl-phenyl)-2-(Fmoc-amino)-butyric acid 4-Ethylphenyl C₂₇H₂₇NO₄ 429.51 Moderate hydrophobicity, drug design scaffolds
(2S,3R)-2-(Fmoc-amino)-3-(Alloc-amino)butanoic acid Alloc-amino C₂₃H₂₄N₂O₆ 424.45 Dual protection (Fmoc + Alloc), stepwise deprotection
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid Cyclopentyl C₂₃H₂₅NO₄ 379.45 Enhanced metabolic stability, N-methylation for protease resistance

Key Research Findings

Hydrophobicity and Solubility
  • The naphthalen-1-yl group confers significant hydrophobicity, reducing aqueous solubility but improving membrane permeability in drug candidates .
  • In contrast, the 4-ethylphenyl analog (C₂₇H₂₇NO₄) balances hydrophobicity with better solubility due to its smaller aromatic footprint .
Steric and Conformational Effects
  • The cyclobutyl substituent (C₂₂H₂₃NO₄) introduces steric constraints, favoring helical conformations in peptides .
  • Naphthalen-1-yl ’s bulkiness disrupts α-helix formation but stabilizes β-sheet structures via edge-to-face π-π interactions .

Price and Commercial Availability

  • The 4-ethylphenyl derivative (AS104654) is priced at 328 euros/g , reflecting moderate synthetic complexity .
  • The cyclopentyl analog (AS115975) costs 236 USD/g , likely due to simpler cyclopentyl group incorporation .

Biologische Aktivität

(S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid, also known as Fmoc-(S)-3-amino-4-(1-naphthyl)butyric acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms that contribute to its effects.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. The presence of the naphthalene moiety enhances its aromatic character, potentially influencing its biological interactions. The molecular formula is C29H25NO4C_{29}H_{25}NO_4, with a molecular weight of 451.52 g/mol .

The biological activity of this compound can be attributed to several factors:

  • Aromatic Interactions : The naphthalene group may facilitate π-π stacking interactions with biological macromolecules, enhancing binding affinity to targets such as enzymes and receptors.
  • Hydrophobic Character : The compound's hydrophobic regions may contribute to its ability to penetrate lipid membranes, affecting cellular uptake and distribution.
  • Peptide Formation : As a building block in peptide synthesis, this compound can form peptides that exhibit enhanced biological activity compared to their constituent amino acids .

Antimicrobial Activity

Research indicates that compounds similar to this compound can exhibit antimicrobial properties. For instance, studies have shown that naphthalene-containing peptides demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibitory zones measured in agar diffusion assays ranged from 10 mm to 29 mm, indicating promising potential as antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of peptide conjugates derived from this compound against various cancer cell lines. Notably, one study reported an IC50 value of 0.13 ± 0.06 µM against human leukemia cells (CEM), suggesting that modifications to the naphthalene structure could enhance anticancer activity .

Enzyme Inhibition

The compound's structural features suggest potential as a protease inhibitor. Non-canonical amino acids like this one are known to confer resistance to proteolytic degradation, making them valuable tools in studying enzyme specificity and function .

Case Studies

Several studies highlight the biological implications of this compound:

  • Antimicrobial Peptides : A series of peptides synthesized using this compound showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-function relationship was explored by modifying the naphthalene group, leading to improved efficacy .
  • Cancer Therapeutics : In a study focused on leukemia treatment, derivatives of this compound demonstrated significant cytotoxic effects, prompting further investigation into its mechanism of action and potential clinical applications .
  • Protease Specificity : Research involving enzyme assays revealed that modifications of this compound could alter protease specificity, providing insights into enzyme-substrate interactions crucial for drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing (S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid?

  • Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Fmoc Protection : The Fmoc group is introduced to protect the amino group during coupling reactions. This is typically achieved using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic solvent like DMF .
  • Naphthalene Incorporation : The naphthalen-1-yl group is introduced via Suzuki-Miyaura coupling or alkylation reactions, depending on the precursor’s reactivity .
  • Purification : Crude products are purified using reverse-phase HPLC with acetonitrile/water gradients, followed by lyophilization .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical HPLC : Use a C18 column with UV detection (λ = 260–280 nm) to assess purity (>95%). Mobile phases often include 0.1% TFA in water and acetonitrile .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular weight (e.g., calculated for C₃₀H₂₇NO₄: 465.19 g/mol) .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ verify the stereochemistry of the (S)-configuration and naphthalene substitution .

Q. What solvent systems are optimal for dissolving this compound in biochemical assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers. Recommended solvents:

  • Primary Solvent : DMSO (10–20 mM stock solutions).
  • Dilution Buffer : PBS or Tris-HCl (pH 7.4) with ≤1% DMSO to avoid cellular toxicity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during SPPS to minimize racemization?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct couplings at 0–4°C to reduce base-induced racemization .
  • Coupling Reagents : Use HATU or PyBOP instead of EDCl/HOBt, as they exhibit faster activation and lower epimerization risk .
  • Monitoring : Track racemization via chiral HPLC with a Chiralpak® column and hexane/isopropanol mobile phase .

Q. What strategies address discrepancies in bioactivity data across different assays?

  • Methodological Answer :

  • Purity Reassessment : Confirm compound integrity using LC-MS, as impurities (e.g., deprotected intermediates) may skew results .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, as the naphthalene group’s hydrophobicity influences aggregation .
  • Control Experiments : Include Fmoc-free analogs to isolate the naphthalene moiety’s contribution to activity .

Q. How can the stereochemical stability of the (S)-configuration be evaluated under varying pH conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
  • Chiral Analysis : Use chiral HPLC to quantify enantiomeric excess (EE) degradation. The (S)-configuration is prone to racemization in strongly acidic/basic conditions .

Q. What advanced techniques characterize interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (KD, kon/koff) .
  • Fluorescence Titration : Label the compound with a fluorophore (e.g., FITC) and monitor quenching upon target binding .
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes at atomic resolution .

Q. How can solubility challenges in in vivo studies be mitigated?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester or amide) to enhance aqueous solubility, which are cleaved enzymatically in vivo .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.